N-CYCLOPENTYL-2-{[5-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-CYCLOPENTYL-2-{[5-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that includes a cyclopentyl group, a methoxyphenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-2-{[5-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multiple steps, including the formation of the imidazole ring and the introduction of the thioacetamide group. Common synthetic routes may involve the use of reagents such as cyclopentanone, 4-methoxybenzaldehyde, and phenylhydrazine, followed by cyclization and thiolation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-2-{[5-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-CYCLOPENTYL-2-{[5-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a ligand for studying protein interactions.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-2-{[5-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the thioacetamide group may form covalent bonds with target molecules. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-(4-methoxyphenyl)-4-quinolinamine
- N-cyclopentyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide
- N-cyclopentyl-2-[[1-(2-methoxyphenyl)-5-tetrazolyl]thio]acetamide
Uniqueness
N-CYCLOPENTYL-2-{[5-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. The presence of the imidazole ring and the thioacetamide group provides opportunities for various interactions and modifications, making it a versatile compound for research and industrial applications.
Biological Activity
N-Cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfany}acetamide is a complex organic compound notable for its unique structural characteristics, including an imidazole ring and a cyclopentyl group. The molecular formula is C23H25N3O2S with a molecular weight of approximately 407.5 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.
Structural Features
The compound's structure includes:
- Imidazole Ring : Known for diverse pharmacological activities.
- Cyclopentyl Group : May influence lipophilicity and biological activity.
- Methoxyphenyl Substituent : Enhances interaction with biological targets.
Anticancer Activity
Research indicates that compounds with imidazole cores often exhibit anticancer properties. Studies have demonstrated that derivatives of imidazole can show significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to N-Cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfany}acetamide have shown promising results in inhibiting the growth of colon (HT-29) and breast (MCF-7) carcinoma cell lines, with some derivatives achieving notable cytotoxic effects .
The mechanism by which N-Cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfany}acetamide exerts its biological effects may involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to disrupt DNA replication in cancer cells.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in malignant cells.
Interaction Studies
Molecular docking studies have indicated that N-Cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfany}acetamide interacts favorably with several biological targets, suggesting potential therapeutic applications. The binding affinity with target proteins indicates strong potential for drug development.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-(4-Methoxyphenyl)-2-phenyloxazole | Oxazole ring instead of imidazole | Anticancer properties |
1H-Imidazo[4,5-b]pyridine derivatives | Different heterocyclic structure | Antimicrobial and anti-inflammatory |
4-Methylthioaniline derivatives | Similar sulfanyl group | Enzyme inhibition |
N-Cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfany}acetamide stands out due to its unique combination of structural features and associated biological activities.
Case Studies
Several case studies have explored the anticancer potential of imidazole derivatives. For example, a study synthesized various imidazole-based compounds and evaluated their activity against cancer cell lines. The results indicated that specific modifications to the imidazole structure significantly enhanced cytotoxicity, emphasizing the importance of structural optimization in drug design .
Properties
IUPAC Name |
N-cyclopentyl-2-[[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-28-19-13-11-16(12-14-19)21-23(26-22(25-21)17-7-3-2-4-8-17)29-15-20(27)24-18-9-5-6-10-18/h2-4,7-8,11-14,18H,5-6,9-10,15H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNYPQRUQDXZRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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